molecular formula C11H16O3 B13610126 Ethyl4-ethynyl-4-hydroxycyclohexane-1-carboxylate

Ethyl4-ethynyl-4-hydroxycyclohexane-1-carboxylate

Cat. No.: B13610126
M. Wt: 196.24 g/mol
InChI Key: XSBUERWWCICHDP-UHFFFAOYSA-N
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Description

Ethyl 4-ethynyl-4-hydroxycyclohexane-1-carboxylate is a chemical compound with a unique structure that includes an ethynyl group, a hydroxy group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-ethynyl-4-hydroxycyclohexane-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the ethynyl and hydroxy groups.

    Ethynylation: The ethynyl group is introduced through a reaction with an appropriate ethynylating agent under basic conditions.

    Hydroxylation: The hydroxy group is introduced via a hydroxylation reaction, often using oxidizing agents such as osmium tetroxide or potassium permanganate.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of ethyl 4-ethynyl-4-hydroxycyclohexane-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to carry out the ethynylation and hydroxylation reactions.

    Purification: The product is purified using techniques such as distillation and recrystallization to ensure high purity.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-ethynyl-4-hydroxycyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like chromium trioxide.

    Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

    Oxidation: 4-ethynyl-4-oxocyclohexane-1-carboxylate.

    Reduction: Ethyl 4-ethyl-4-hydroxycyclohexane-1-carboxylate.

    Substitution: Ethyl 4-ethynyl-4-amino-cyclohexane-1-carboxylate.

Scientific Research Applications

Ethyl 4-ethynyl-4-hydroxycyclohexane-1-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of pharmaceuticals.

    Material Science: It is used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: The compound is studied for its potential biological activities and interactions with enzymes and receptors.

Mechanism of Action

The mechanism of action of ethyl 4-ethynyl-4-hydroxycyclohexane-1-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes involved in metabolic pathways, potentially inhibiting or modifying their activity.

    Pathways Involved: It may affect pathways related to lipid metabolism, signal transduction, or cellular respiration.

Comparison with Similar Compounds

Ethyl 4-ethynyl-4-hydroxycyclohexane-1-carboxylate can be compared with similar compounds such as:

    Ethyl 4-hydroxycyclohexane-1-carboxylate: Lacks the ethynyl group, making it less reactive in certain chemical reactions.

    Ethyl 4-ethynylcyclohexane-1-carboxylate: Lacks the hydroxy group, affecting its solubility and reactivity.

    Ethyl 4-ethynyl-4-oxocyclohexane-1-carboxylate: Contains a ketone group instead of a hydroxy group, altering its chemical properties and reactivity.

Ethyl 4-ethynyl-4-hydroxycyclohexane-1-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

ethyl 4-ethynyl-4-hydroxycyclohexane-1-carboxylate

InChI

InChI=1S/C11H16O3/c1-3-11(13)7-5-9(6-8-11)10(12)14-4-2/h1,9,13H,4-8H2,2H3

InChI Key

XSBUERWWCICHDP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(CC1)(C#C)O

Origin of Product

United States

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